
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyloxime dihydrochloride (APO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrrolidinone and has been synthesized using various methods. In
Mécanisme D'action
The exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. It has been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to reduce the levels of inflammatory cytokines in the brain, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in lab experiments is its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, one limitation is that (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has not been extensively studied in vivo, and its effects in animal models may not necessarily translate to humans. Additionally, the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in animal models of these diseases and to determine the optimal dosage and administration route. Another area of interest is the potential use of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE as an antidepressant or anxiolytic agent. Further studies are needed to determine the safety and efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in humans and to determine the optimal dosage and administration route. Finally, further studies are needed to elucidate the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE and to determine its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been achieved using various methods, including the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine hydrochloride, followed by methylation using sodium hydride and methyl iodide. Another method involves the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine-O-sulfonic acid, followed by methylation using sodium hydride and methyl iodide. Both methods have been successful in producing (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE with high yields and purity.
Applications De Recherche Scientifique
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been studied for its potential to treat depression and anxiety disorders.
Propriétés
Numéro CAS |
197143-35-4 |
|---|---|
Nom du produit |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
Formule moléculaire |
C14H16 |
Poids moléculaire |
0 |
Synonymes |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







